molecular formula C8H7BrN4 B2371503 2-Methyl-5-(4-bromophenyl)tetrazole CAS No. 69746-36-7

2-Methyl-5-(4-bromophenyl)tetrazole

Cat. No.: B2371503
CAS No.: 69746-36-7
M. Wt: 239.076
InChI Key: IOFCGKXMOYLYFO-UHFFFAOYSA-N
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Description

“2-Methyl-5-(4-bromophenyl)tetrazole” is a chemical compound that is an intermediate in the synthesis of Losartan and Valsartan . It has found application as a fluorescent probe to identify DNA damage .


Synthesis Analysis

The synthesis of tetrazole derivatives has attracted much attention in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Acidification of the aqueous layer with 1N HCl and collection of the precipitate by suction filtration produced the crude product .


Chemical Reactions Analysis

Tetrazoles exhibit multiple reactivity . They undergo reactions with active metals and produce new compounds which are explosives to shocks . They also involve exothermic reactions with reducing agents .


Physical and Chemical Properties Analysis

Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .

Scientific Research Applications

Covalent Hydration and Tetrazole Structure

2-Methyl-5-(4-bromophenyl)tetrazole is involved in studies focusing on covalent hydration in tetrazoloquinazoline series. Golomolzin and Postovskii (1971) examined the structures resulting from the action of diazomethane on hydrated 5-methyl(phenyl)-9-bromotetrazoloquinazolines, confirming their structure as 5-(2-acylamino-5-bromophenyl)tetrazole (Golomolzin & Postovskii, 1971).

Corrosion Inhibition

Tetrazole derivatives, including those similar to this compound, have been studied for their role as corrosion inhibitors. Zucchi et al. (1996) explored their effectiveness in preventing copper corrosion in chloride solutions (Zucchi, Trabanelli, & Fonsati, 1996). Similarly, Tan et al. (2019) analyzed 5-phenyltetrazole derivatives, including 5-(4-Bromophenyl)-2H-Tetrazole, for copper corrosion inhibition in sulfuric acid medium, using experimental and DFT methods (Tan et al., 2019).

Color Tuning in Iridium Complexes

Stagni et al. (2008) reported on the synthesis and characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes with tetrazolate chelate ligands. They noted that the nature of the tetrazolate ligand significantly affected the redox and emission properties of these complexes (Stagni et al., 2008).

Synthesis of Biphenyl Tetrazole

Wang, Sun, and Ru (2008) synthesized 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl, a compound structurally related to this compound. This compound is important in the Sartan family of drugs (Wang, Sun, & Ru, 2008).

Synthesis of Tetrazole Derivatives

Lee, Ryu, and Lee (2017) reported on the synthesis of tetrazole derivatives, highlighting the versatility of tetrazole chemistry in producing various compounds (Lee, Ryu, & Lee, 2017).

Tetrazoles in Medicinal Chemistry

Kamble et al. (2017) designed and synthesized tetrazole derivatives, including those structurally similar to this compound, for pharmacological analysis. They assessed these compounds for various biological activities, including angiotensin converting enzyme inhibition and anti-inflammatory properties (Kamble et al., 2017).

Mechanism of Action

Target of Action

Tetrazoles, in general, are known to interact with various biological targets due to their ability to mimic the carboxylic acid functional group . This property allows them to bind with high affinity to multiple receptors, which can be beneficial in the development of biologically active substances .

Mode of Action

Tetrazoles are known to exhibit multiple reactivity due to their specific thermochemical properties . They can act as acids and bases, and also have the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids . This allows them to interact with their targets in various ways, leading to different biological effects.

Biochemical Pathways

Tetrazoles are known to have a wide range of biological activities, including antibacterial, anti-allergic, anti-inflammatory, angiotensin ii antagonists, etc . These activities suggest that they may affect various biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that they may have favorable ADME properties that enhance their bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific biological target and the context of its action.

Action Environment

The chemical properties of tetrazoles suggest that they may react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH and the presence of oxidizing agents in its environment.

Safety and Hazards

Tetrazoles are generally safe to handle but should be kept away from heat and sources of ignition . They should not be released into the environment . Avoid dust formation and contact with skin, eyes, or clothing .

Properties

IUPAC Name

5-(4-bromophenyl)-2-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFCGKXMOYLYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3.5 mmol of 5-(4-bromo-phenyl)-2H-tetrazole, 0.2 mmol of tetrabutyl ammonium bromide, 4.4 mmol of methyl iodide, 6 ml of 1M aqueous sodium hydroxide and 6 ml of dichloromethane were stirred at room temperature for 24 hours. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic phase was dried, evaporated and the product purified by column chromatography (SiO2; cyclohexane/ethyl acetate 7:3). MS (m/e): 239.1 (MH+, 29%)
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
4.4 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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